molecular formula C15H16N2O3 B2833990 4-(Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941994-71-4

4-(Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2833990
CAS RN: 941994-71-4
M. Wt: 272.304
InChI Key: DDXCFWIFDPLFAC-UHFFFAOYSA-N
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Description

The compound “4-(Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule. It likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a carbonyl group (C=O), and a piperazine ring (a six-membered ring with two nitrogen atoms). The exact properties and characteristics of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, likely involves a benzofuran moiety attached to a piperazine ring via a carbonyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is often involved in reactions such as nucleophilic addition or condensation. The benzofuran and piperazine moieties may also participate in various reactions depending on their substitution patterns and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting/boiling points, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

4-(Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is involved in the synthesis of complex molecules due to its versatile chemical structure. Research has explored its applications in synthesizing indeno-benzofurans derivatives with significant antioxidant and antidiabetic activities. A study demonstrated the use of an acidic catalyst based on DABCO-based ionic liquid for the synthesis of these derivatives, highlighting their potential in treating diseases related to oxidative stress, such as diabetes. The synthesized compounds showed promising results in the DPPH assay for antioxidant properties and exhibited anti-diabetic effects without cellular toxicity at certain concentrations (Alipour Saqa, Khalil-Moghaddam, & Shahvelayati, 2022).

Pharmaceutical and Biological Applications

The structure of this compound lends itself to modifications that have pharmaceutical implications. One study detailed the synthesis and isolation of enantiomerically enriched cyclopenta[b]benzofurans, critical scaffolds in various natural products, through anodic oxidation of 2,4-dimethylphenol. This method allows for reliable access to chiral compounds, underscoring the importance of benzofuran derivatives in drug development (Mirion et al., 2015).

Another investigation focused on derivatives of 4-benzyl-2,5-dimethylpiperazine as CCR1 antagonists for treating inflammatory diseases. This research highlighted the compound's relevance in developing treatments for inflammatory conditions, showcasing its biochemical utility and therapeutic potential (Norman, 2006).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or catalyst), it’s difficult to predict the exact mechanism of action. If used as a drug, the compound might interact with biological targets via the piperazine ring, which is a common feature in many pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling “4-(Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one” would require appropriate safety measures. The compound could potentially be irritating or harmful if inhaled, ingested, or in contact with skin .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity (if any). It could potentially be explored for use in pharmaceuticals, materials science, or as a synthetic intermediate .

properties

IUPAC Name

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2)14(19)16-7-8-17(15)13(18)12-9-10-5-3-4-6-11(10)20-12/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXCFWIFDPLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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